molecular formula C9H10N2O3S2 B1671626 Ethoxzolamide CAS No. 452-35-7

Ethoxzolamide

Cat. No. B1671626
CAS RN: 452-35-7
M. Wt: 258.3 g/mol
InChI Key: OUZWUKMCLIBBOG-UHFFFAOYSA-N
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Patent
US05059613

Procedure details

A solution of ammonium hydroxide (650 mL) was cooled to 0° C. in an ice/methanol bath. A solution containing 6-ethoxy-2-mercapto-benzothiazole (16.0 g, 0.076 mol) in 170 mL of 5% NaOH and a solution of 5.25% NaOCl (150 mL) were added simultaneously to the ammonium hydroxide solution while maintaining a temperature of 0° C. The reaction was stirred for 15 min. upon completing the addition, and the sulfenamide was collected by vacuum filtration. The sulfenamide was dissolved in 1 L of acetone and oxidized by the addition of 450 mL of 5% KMn04 over 4 hours. The MnO2 was removed by filtering through Celite, and the acetone was removed under vacuum. The product was precipitated from solution by acidification with concentrated HCl to yield 11.7 g (59.7%) of 6-ethoxy-2-benzothiazolesulfonamide, which was purified by dissolving it in 5% NaOH, filtering, and precipitating with concentrated HCl; mp 190°-191° C.; MS, m/e 258 (M,calcd 258).
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[NH4+:2].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4].[O-:16]Cl.[Na+]>[OH-].[Na+]>[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([S:13]([NH2:2])(=[O:16])=[O:1])[S:12][C:8]=2[CH:7]=1)[CH3:4] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
650 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(C)OC1=CC2=C(N=C(S2)S)C=C1
Name
Quantity
170 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
FILTRATION
Type
FILTRATION
Details
the sulfenamide was collected by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
The sulfenamide was dissolved in 1 L of acetone
ADDITION
Type
ADDITION
Details
oxidized by the addition of 450 mL of 5% KMn04 over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The MnO2 was removed
FILTRATION
Type
FILTRATION
Details
by filtering through Celite
CUSTOM
Type
CUSTOM
Details
the acetone was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The product was precipitated from solution by acidification with concentrated HCl

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.